4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is a compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. One commonly employed method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another approach includes the reaction of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid with thionyl chloride and bromine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets. In the context of its anticonvulsant activity, it is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system . This modulation helps in stabilizing neuronal activity and preventing seizures.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-Dioxoisoindolin-2-yl)butanoic acid: This compound is structurally similar and has been studied for its anticonvulsant properties.
4-((1,3-Dioxoisoindolin-2-yl)methyl)-1-methoxypyridinium tetrafluoroborate:
Uniqueness
4-(1,3-Dioxoisoindolin-2-yl)-2-methylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with GABA receptors and its potential use in various fields make it a compound of significant interest.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C13H13NO4/c1-8(13(17)18)6-7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5,8H,6-7H2,1H3,(H,17,18) |
InChI Key |
NTNRYARBBSOPSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN1C(=O)C2=CC=CC=C2C1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.